N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N,N-Dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazol-2-amines This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and a tetrahydronaphthalene moiety, which is a bicyclic aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction, where the thiazole ring is reacted with 5,6,7,8-tetrahydronaphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride.
Dimethylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Thiazol-2-one derivatives.
Reduction Products: Thiazol-2-ylamine derivatives.
Substitution Products: Various substituted thiazoles and tetrahydronaphthalenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further research in these areas.
Medicine: In medicine, N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine can be explored for its therapeutic potential. Its structural similarity to other bioactive thiazoles suggests that it may exhibit similar biological activities, such as anti-inflammatory and analgesic effects.
Industry: In the industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine exerts its effects depends on its molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors in biological systems, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with different substituents on the ring.
Tetrahydronaphthalene Derivatives: Compounds containing the tetrahydronaphthalene moiety with different functional groups.
Amine Derivatives: Other amine compounds with similar structural features.
Uniqueness: N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine is unique due to its combination of the thiazole ring and the tetrahydronaphthalene moiety. This combination provides a balance of chemical stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-17(2)15-16-14(10-18-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHKBUIUUMYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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